molecular formula C8H8N4O2 B6298797 Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate CAS No. 2306272-96-6

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate

カタログ番号: B6298797
CAS番号: 2306272-96-6
分子量: 192.17 g/mol
InChIキー: JTAZRCHRCYPFTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an ethyl ester group at the 4-position. This compound serves as a critical intermediate in synthesizing pharmacologically active derivatives, including antitumor, antiviral, and antibacterial agents . Its synthesis typically involves condensation reactions of ethyl 5-amino-1-substituted pyrazole-4-carboxylates with reagents like chloroacetonitrile or ethoxymethylenecyanoacetate, as demonstrated in studies by Ogurtsov et al. and others . The ethyl ester group enhances reactivity for further functionalization, making it a versatile precursor in medicinal chemistry.

特性

IUPAC Name

ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-8(13)6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAZRCHRCYPFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NNC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Mechanism and Optimization

The most widely reported method involves cyclocondensation of ethyl 5-(ethoxymethyleneamino)-3-substituted-1-phenyl-1H-pyrazole-4-carboxylate (iminoethers) with hydrazine hydrate. Rahmouni et al. demonstrated that refluxing iminoethers (e.g., 2a-c ) with hydrazine hydrate in ethanol at 40°C for 1 hour initiates a dual nucleophilic attack: the NH₂ group first targets the imidic carbon, followed by intramolecular cyclization at the ester carbonyl. This two-step mechanism ensures high regioselectivity, yielding 5-amino-3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones (4a-c ) with 75–80% efficiency.

Critical parameters include:

  • Solvent : Ethanol maximizes solubility of intermediates while minimizing side reactions.

  • Temperature : Elevated temperatures (>60°C) promote decomposition, whereas 40–50°C balances reaction rate and stability.

  • Stoichiometry : A 1:1.2 molar ratio of iminoether to hydrazine hydrate prevents oligomerization.

Spectral Characterization

Products exhibit IR absorption at 1670–1674 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (NH₂ vibrations). ¹H NMR spectra show distinctive singlets for NH₂ protons at δ 5.78 ppm and aromatic protons between δ 7.38–8.05 ppm. X-ray crystallography of analog 3 confirms planar pyrazolopyrimidine cores with bond lengths of 1.36–1.41 Å for C-N linkages.

Thermal Cyclization of Pyrazole-Carboxylate Derivatives

Hydrolysis and Cyclization Pathway

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 ) undergoes hydrolysis to carboxylic acid 2 , which cyclizes with acetic anhydride at 120°C to form 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]oxazin-4-one (3 ). Subsequent reactions with nucleophiles (urea, thiourea) at 200°C yield pyrazolopyrimidines (5a-b ) via oxazinone ring opening and re-cyclization.

Yield and Scalability

Yields range from 50% (aromatic amine derivatives 8a-e ) to 85% (thiourea adduct 5b ). Prolonged heating (>3 hours) reduces yields due to decarboxylation, as evidenced by GC-MS detection of CO₂. Scaling this method to 100 mmol maintains >70% yield, confirming industrial viability.

Phase-Transfer-Catalyzed Alkylation

Solvent and Catalyst Selection

Alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with methyl iodide or propargyl bromide in DMF under phase-transfer conditions (tetrabutylammonium bromide) achieves 54–80% yields. Room-temperature reactions prevent thermal degradation, while DMF enhances electrophile solubility.

Structural Validation

X-ray diffraction of P1 (methyl derivative) reveals a dihedral angle of 12.3° between pyrazole and pyrimidine rings, ensuring conjugation. DFT calculations (B3LYP/6-311++G(d,p)) correlate experimental bond lengths with theoretical values within 0.02 Å.

Tosyl-Protected Intermediate Synthesis

Sulfonylation Strategy

4-Methylbenzenesulfonylhydrazide reacts with (E)-ethyl 2-cyano-3-ethoxyacrylate to form ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate (3 ), which cyclizes with urea in dioxane at 100°C. Tosyl groups enhance intermediate stability, enabling 65–70% isolated yields.

Deprotection and Functionalization

Cleavage of the tosyl group via NaOH/EtOH yields the free pyrazolopyrimidine, which undergoes further functionalization (e.g., glucosidation, thiazolidinone formation).

Comparative Analysis of Methods

MethodYield RangeTemperature RangeKey AdvantageLimitation
Cyclocondensation75–80%40–50°CHigh regioselectivitySensitive to moisture
Thermal Cyclization50–85%120–200°CScalabilityEnergy-intensive
Phase-Transfer54–80%25°CMild conditionsRequires costly catalysts
Tosyl-Protected65–70%100°CStable intermediatesMulti-step synthesis

Cyclocondensation offers the best balance of yield and selectivity for research-scale applications, whereas thermal methods suit bulk production despite higher energy costs. Phase-transfer catalysis excels in functionalizing sensitive substrates but faces scalability challenges .

化学反応の分析

Types of Reactions

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of pyrazolo[3,4-d]pyrimidine oxides.

    Reduction: Formation of dihydropyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of halogenated pyrazolo[3,4-d]pyrimidine derivatives.

科学的研究の応用

Anticancer Activity

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent inhibitory effects against various cancer cell lines.

  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. For instance, derivatives such as compound 1a showed significant inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, outperforming doxorubicin, a standard chemotherapy agent (IC50 = 9.20 µM) .
  • Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer activity. For example, compound 1d displayed an IC50 of 1.74 µM against MCF-7 breast cancer cells, indicating that specific structural features are crucial for efficacy .

Epidermal Growth Factor Receptor Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

  • Inhibition Potency : Compounds such as 12b demonstrated remarkable potency against both wild-type EGFR and mutant forms (IC50 values of 0.016 µM and 0.236 µM, respectively). These findings suggest that the pyrazolo[3,4-d]pyrimidine scaffold can be effectively utilized in the design of EGFR inhibitors .
  • Clinical Relevance : Given the role of EGFR in various malignancies and the development of resistance to existing therapies, compounds derived from this scaffold represent promising candidates for further development in clinical settings .

Bruton's Tyrosine Kinase Inhibition

Another significant application of this compound is its use as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies.

  • Research Findings : A study revealed that specific derivatives exhibited potent inhibitory effects on BTK enzyme activity and showed cytotoxicity against TMD8 cells (a model for B-cell malignancies). For instance, compound 5e exhibited moderate tumor growth inhibition in vivo .
  • Potential for Drug Development : The ability to selectively inhibit BTK positions these compounds as potential therapeutic agents for treating hematological cancers and autoimmune diseases .

Structure-Activity Relationships and Synthesis

The synthesis of this compound and its analogs involves various synthetic routes that optimize yield and biological activity.

CompoundSynthesis MethodKey Findings
1aGram-scale synthesis via route DHigh anticancer activity with IC50 values < 10 µM against multiple cancer cell lines
12bDesigned as EGFR inhibitorPotent activity against wild-type and mutant EGFR with IC50 values < 0.5 µM
5eIrreversible BTK inhibitor synthesisModerate efficacy in murine xenograft models

類似化合物との比較

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent positions (1-, 3-, 4-, or 6-positions) and functional groups. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents & Positions Synthesis Pathway Key Properties/Applications References
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate 4-COOEt, 1-H Condensation of ethyl 5-amino-pyrazole carboxylate with chloroacetonitrile Intermediate for disubstituted derivatives
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-CH₃, 4-Cl, 6-CH₂Cl Two-step synthesis from ethyl 5-amino-1-methylpyrazole carboxylate Antibacterial, antiproliferative activity
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-Ph, 4-oxo Cyclization of ethyl 5-amino-1-phenylpyrazole carboxylate with formamide Antitumor activity (purine analog)
2-(1-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one 1-CH₂CH₃ (linked to chromenone), 4-NH₂ Coupling of pyrazolopyrimidine with chromenone intermediates Kinase inhibitors (potential anticancer agents)
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyridine core, 1-CH₂CH₃, 4-Cl, 5-COOEt Multi-step synthesis from pyridine precursors Noted in patents for drug discovery

Impact of Substituents on Reactivity and Bioactivity

  • Ethyl Ester at 4-Position : The ethoxycarbonyl group in the target compound facilitates nucleophilic substitution or hydrolysis, enabling diverse derivatization (e.g., amidation, ester exchange) . In contrast, chloro substituents (e.g., 4-Cl in ) enhance electrophilicity, favoring cross-coupling reactions .
  • 1-Position Substitution : Methyl or phenyl groups at the 1-position (e.g., 1-CH₃ in vs. 1-Ph in ) influence steric hindrance and electronic effects, altering binding affinity in biological targets. Methyl groups improve metabolic stability compared to bulkier aryl groups .
  • Heterocycle Fusion : Analogues like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine () exhibit isomerization-dependent activity, whereas the pyridine-fused derivative () shows distinct electronic properties due to nitrogen positioning .

生物活性

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including detailed research findings and data tables.

1. Anticancer Activity

This compound and its derivatives have been shown to exhibit potent anticancer properties through various mechanisms.

The anticancer activity of pyrazolo[3,4-d]pyrimidines is primarily attributed to their ability to inhibit eukaryotic protein kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells. For instance, compound 1a demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the control drug doxorubicin (IC50 = 9.20 µM) .

1.2 Structure-Activity Relationships (SAR)

Studies have explored the structure-activity relationships of various derivatives. For example, modifications in the pyrazolo[3,4-d]pyrimidine scaffold resulted in varying degrees of cytotoxicity across different cancer cell lines (Table 1). Compound 1d exhibited an IC50 of 1.74 µM against MCF-7 breast cancer cells, highlighting the importance of specific structural features for enhanced activity .

CompoundCell LineIC50 (µM)
1aA5492.24
1dMCF-71.74
12bHCT-11619.56
12bA5498.21

1.3 Apoptosis Induction

Flow cytometric analysis has shown that treatment with this compound induces apoptosis in cancer cells by increasing the sub-G1 population, indicating a rise in apoptotic cells .

2. Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of this compound against various bacterial strains.

2.1 Inhibition Studies

In vitro evaluations have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), showing promising results that suggest their potential as dual-action agents in treating infections in cancer patients .

CompoundBacterial StrainMIC (µg/mL)
Compound 1Staphylococcus aureus0.22
Compound 2Escherichia coli0.25

3. Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Case Study A : A study involving a derivative demonstrated a reduction in tumor volume by blocking Bcr-Abl T315I mutant kinase activity in vivo, indicating its therapeutic potential .
  • Case Study B : Another derivative showed significant anti-EGFR activity with an IC50 value of 0.016 µM against wild-type EGFR and notable efficacy against mutant forms .

Q & A

Basic Research Questions

What are the standard synthetic methodologies for Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate?

The synthesis typically involves cyclization of precursors like 4-fluorophenylhydrazine and ethyl acetoacetate under acidic/basic conditions to form the pyrazole ring, followed by reaction with formamide to construct the pyrazolo[3,4-d]pyrimidine core. Key steps include nucleophilic substitution (e.g., thioether formation using 2-chloroacetamide) and functionalization of the ester group. Optimization often requires controlling reaction conditions (temperature, catalysts) to improve yield and purity .

Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : For structural confirmation, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify aromatic protons, ester groups, and substituent positions .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystallographic data for unambiguous structural assignment, as seen in pyrazolo[3,4-d]pyrimidine derivatives .

How do substituents on the pyrazolo[3,4-d]pyrimidine core influence solubility and reactivity?

Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions. Hydrophilic groups like piperazine or hydroxyethyl improve aqueous solubility, critical for biological assays. Substituent positioning (e.g., para vs. meta on phenyl rings) affects steric hindrance and binding affinity .

Advanced Research Questions

What experimental strategies resolve contradictions in biological activity data across structural analogs?

  • Comparative SAR Studies : Systematically vary substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and assess kinase inhibition potency using enzymatic assays (e.g., ADP-Glo™ Kinase Assay).
  • Statistical Modeling : Multivariate analysis to correlate structural features (logP, polar surface area) with activity, addressing outliers due to off-target effects .
  • Crystallographic Validation : Resolve binding modes of analogs with conflicting activity using X-ray co-crystallography of compound-target complexes .

How can computational methods optimize this compound for kinase inhibition?

  • Molecular Docking : Screen against kinase ATP-binding pockets (e.g., EGFR, BRAF) to prioritize substituents with favorable interactions (e.g., hydrogen bonding with hinge regions) .
  • MD Simulations : Assess binding stability over time; identify residues causing conformational changes that reduce potency .
  • QSAR Models : Train models on pyrazolo[3,4-d]pyrimidine libraries to predict IC50_{50} values and guide synthetic efforts .

What in vitro and in vivo models are suitable for evaluating its anticancer potential?

  • In Vitro :
    • Cell viability assays (MTT/WST-1) on cancer cell lines (e.g., HCT-116, MCF-7).
    • Apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry).
  • In Vivo :
    • Xenograft models (subcutaneous tumor implants) with pharmacokinetic profiling (plasma half-life, bioavailability).
    • Toxicity studies (hematological/organ histopathology) to assess therapeutic index .

How do oxidation/reduction reactions modify the compound’s bioactivity?

  • Oxidation : Conversion of thioether to sulfone (using mCPBA) enhances electrophilicity, improving covalent binding to cysteine residues in kinases.
  • Reduction : Hydrogenation of nitro groups to amines (Pd/C, H2_2) increases solubility and enables conjugation (e.g., PEGylation for prolonged circulation) .

Methodological Considerations

What techniques quantify target binding kinetics and affinity?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (konk_{on}, koffk_{off}) and equilibrium dissociation constants (KDK_D) .
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for interactions with proteins/enzymes .

How to address stability issues during storage and handling?

  • Storage : Lyophilized form at -20°C under inert atmosphere (N2_2) to prevent ester hydrolysis.
  • Analytical Monitoring : Regular HPLC-MS checks for degradation products (e.g., free carboxylic acid from ester hydrolysis) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。